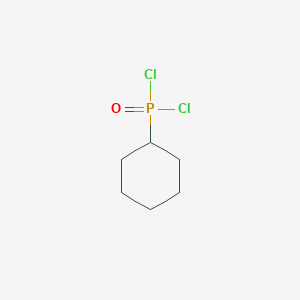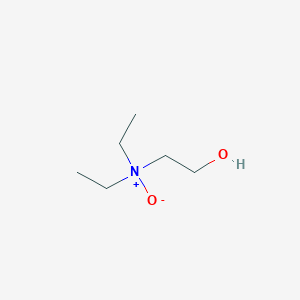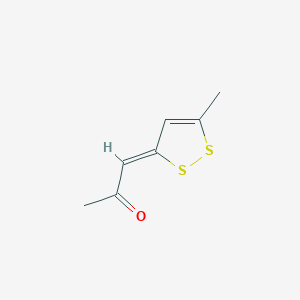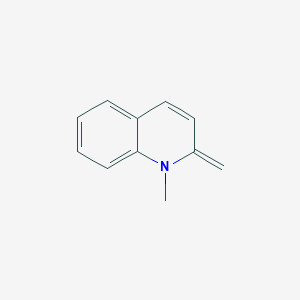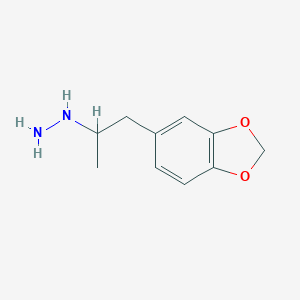![molecular formula C16H20N2O3 B093457 3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1034-61-3](/img/structure/B93457.png)
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspirodecane core and a phenyl group, with an additional hydroxyethyl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of a diazaspirodecane precursor with a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the spiro linkage. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the desired purity and yield of the final product. The scalability of the synthesis is achieved through optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the diazaspirodecane core.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced diazaspirodecane derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The hydroxyethyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro(4.5)decane-2,4-dione
- 3-(2-hydroxyethyl)-1,3-diazaspiro(4.5)decane-2,4-dione
- 1-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione
Uniqueness
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the combination of its spirocyclic core, hydroxyethyl substituent, and phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1034-61-3 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H20N2O3/c19-12-11-17-14(20)16(9-5-2-6-10-16)18(15(17)21)13-7-3-1-4-8-13/h1,3-4,7-8,19H,2,5-6,9-12H2 |
InChI Key |
LTBYCIYCAZIKRO-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Key on ui other cas no. |
1034-61-3 |
Synonyms |
3-(2-Hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


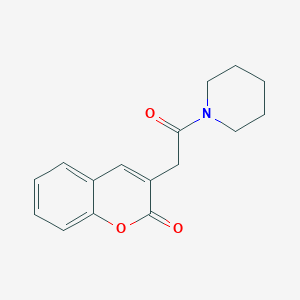
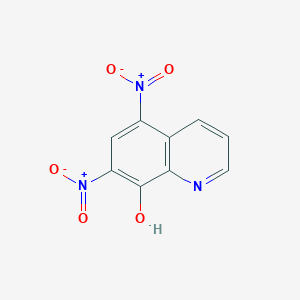
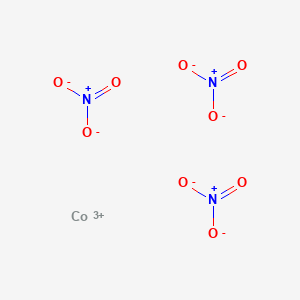
![7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B93379.png)


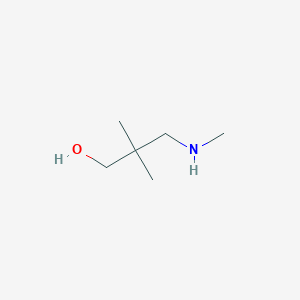
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
